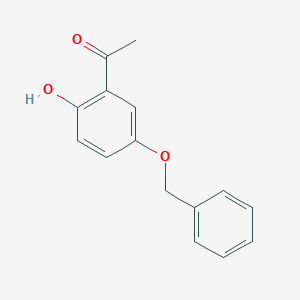

1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone

説明

Contextualizing 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone within Contemporary Organic Chemistry Research

This compound is a notable example of a substituted acetophenone (B1666503), a class of aromatic ketones that serve as fundamental building blocks in organic synthesis. Its structure is characterized by an ethanone (B97240) (acetyl) group and two distinct oxygen-containing substituents on the phenyl ring: a hydroxyl group (-OH) at the ortho position and a benzyloxy group (-OCH₂C₆H₅) at the meta position relative to the acetyl group. This specific arrangement of functional groups—a ketone, a free phenol (B47542), and a protected phenol (benzyl ether)—makes it a highly versatile intermediate.

In contemporary research, molecules with such multifunctional architecture are prized for their ability to undergo selective chemical transformations. The hydroxyl group can participate in reactions like etherification or esterification, the ketone can be modified through reactions at the carbonyl carbon or the adjacent alpha-carbon, and the benzyloxy group can be removed (debenzylation) to reveal a second hydroxyl group. This potential for controlled, stepwise modification allows chemists to use this compound as a scaffold to construct more complex molecular frameworks, which is a central activity in the synthesis of novel organic materials and potential pharmaceutical agents.

Rationale for In-depth Academic Investigation of this compound

The academic interest in this compound is driven by its potential as a precursor to a wide array of scientifically significant molecules. The structural motifs present in this compound are common in various bioactive natural products and synthetic compounds.

The benzyloxy group, in particular, has been identified as a key pharmacophore in certain classes of enzyme inhibitors. For example, research into monoamine oxidase B (MAO-B) inhibitors has highlighted the importance of a benzyloxy motif linked to an aryl ring for high potency and selectivity. nih.gov This suggests that derivatives synthesized from this compound could be explored for similar biological activities.

Furthermore, the hydroxyphenyl ethanone core is a well-established starting point for synthesizing various heterocyclic compounds and other complex structures. Hydroxyacetophenones are precursors for chalcones, flavones, and chromones, many of which exhibit interesting photophysical or biological properties. They are also used in the synthesis of Schiff bases, which are known to possess a range of biological activities, including enzyme inhibition. researchgate.net The presence of a benzyl-protected hydroxyl group, as in the title compound, offers a strategic advantage, allowing chemists to perform reactions on other parts of the molecule before liberating the second hydroxyl group at a later synthetic stage. This strategic potential makes the compound a valuable subject for synthetic methodology development and for building libraries of novel compounds for screening purposes. Patents have been filed that include this chemical structure, indicating its utility in proprietary research and development. nih.gov

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 242.27 g/mol | nih.govsigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| IUPAC Name | 1-(2-hydroxy-5-(phenylmethoxy)phenyl)ethanone | nih.gov |

| InChIKey | LAFHMZQSDSXTBN-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Historical Perspective on Related Benzyloxyphenyl and Hydroxyphenyl Ethanone Structures in Research

The study of hydroxyphenyl ethanones (hydroxyacetophenones) and their ethers is built upon foundational reactions in organic chemistry. The synthesis of hydroxyacetophenones often involves the Fries rearrangement , a reaction first reported in 1908, where a phenyl acetate (B1210297) is rearranged to a hydroxyacetophenone using a Lewis acid catalyst. chemicalbook.com This remains a key method for creating the core structure of many related compounds.

The benzyloxy group is typically introduced via the Williamson ether synthesis , a classic reaction dating back to the 1850s. This method involves reacting an alkali metal salt of a phenol with an alkyl halide, such as benzyl (B1604629) bromide, to form an ether. nih.gov The synthesis of an isomer, 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone, has been reported using this reaction from 2,4-dihydroxyacetophenone. nih.gov

Historically, related structures such as deoxybenzoins (which can be considered hydroxyphenyl ethanone derivatives) have been recognized as important intermediates in the synthesis of isoflavones, a class of compounds found in various plants and studied for their biological activities. nih.gov The investigation of such compounds has a long history, driven by the desire to understand and replicate the structures of natural products. The development of synthetic routes to compounds like this compound is a continuation of this long-standing effort in organic chemistry to create specific, functionalized aromatic compounds for further scientific exploration.

Structure

3D Structure

特性

IUPAC Name |

1-(2-hydroxy-5-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(16)14-9-13(7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFHMZQSDSXTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512017 | |

| Record name | 1-[5-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-63-3 | |

| Record name | 1-[5-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 5 Benzyloxy 2 Hydroxyphenyl Ethanone

Established Synthetic Routes for 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone

Traditional syntheses of this compound and its precursors rely on foundational organic reactions, including Friedel-Crafts acylation and Williamson ether synthesis. These methods are often employed in multi-step sequences to achieve the desired molecular architecture.

Friedel-Crafts Acylation Approaches to this compound Precursors

A key transformation in the synthesis of hydroxyaryl ketones, including precursors to this compound, is the Friedel-Crafts acylation and its intramolecular variant, the Fries rearrangement. sigmaaldrich.cnwikipedia.org The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst. wikipedia.org

The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. byjus.com This polarization facilitates the cleavage of the ester bond, generating an acylium carbocation. wikipedia.orgbyjus.com This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution. wikipedia.org The position of acylation (ortho or para to the hydroxyl group) can be controlled by reaction conditions like temperature and solvent polarity. wikipedia.orgbyjus.com For instance, lower temperatures typically favor the para-substituted product, while higher temperatures favor the ortho-isomer. wikipedia.org

A common precursor, 4-(benzyloxy)phenol, can be acetylated to form 4-benzyloxyphenyl acetate (B1210297). researchgate.net Subsequent Fries rearrangement of this acetate, catalyzed by a Lewis acid, yields the target this compound. The reaction involves the migration of the acetyl group to the position ortho to the hydroxyl group. sigmaaldrich.cnwikipedia.org

Table 1: Overview of Fries Rearrangement for Acylation

| Reaction Variant | Typical Catalyst | Key Features | Selectivity Control |

|---|---|---|---|

| Classical Fries Rearrangement | AlCl₃, BF₃, TiCl₄, SnCl₄ organic-chemistry.org | Converts phenolic esters to hydroxy aryl ketones. wikipedia.org | Low temperature favors para-substitution; high temperature favors ortho-substitution. wikipedia.orgbyjus.com |

| Photo-Fries Rearrangement | UV Light (catalyst-free) sigmaaldrich.cn | Proceeds via a radical mechanism; often results in lower yields. wikipedia.org | Can produce both ortho and para isomers. wikipedia.org |

| Anionic Fries Rearrangement | Strong Base | Involves ortho-metalation of aryl esters, leading to ortho-carbonyl products. wikipedia.org | Highly selective for the ortho position. |

Williamson Ether Synthesis in the Derivatization of Phenolic Substrates for this compound

The Williamson ether synthesis is a fundamental and versatile method for preparing ethers and is crucial in synthesizing the benzyloxy moiety of the target compound. wikipedia.orgwvu.edu The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com

This method is widely applied in two key ways for the synthesis of this compound:

Preparation of the Precursor 4-(Benzyloxy)phenol: Hydroquinone (B1673460) can be selectively mono-benzylated using benzyl (B1604629) bromide in the presence of a base like potassium carbonate. The base deprotonates one of the phenolic hydroxyl groups to form a phenoxide, which then acts as the nucleophile to attack the benzyl bromide, forming the ether linkage. sigmaaldrich.comthermofisher.com

Direct Benzylation of a Dihydroxyacetophenone: Alternatively, one can start with 2,5-dihydroxyacetophenone. A selective Williamson ether synthesis can be performed to benzylate the hydroxyl group at the 5-position. This involves reacting 2,5-dihydroxyacetophenone with benzyl bromide and a base, yielding this compound directly. nih.gov

For the SN2 mechanism to be efficient, primary alkyl halides like benzyl bromide are preferred, as secondary and tertiary halides are more prone to undergoing elimination side reactions. masterorganicchemistry.compressbooks.pub

Table 2: Application of Williamson Ether Synthesis

| Starting Phenolic Substrate | Reagents | Product | Role in Overall Synthesis |

|---|---|---|---|

| Hydroquinone | Benzyl bromide, Potassium carbonate | 4-(Benzyloxy)phenol sigmaaldrich.comthermofisher.com | Forms the key ether precursor. |

| 2,5-Dihydroxyacetophenone | Benzyl bromide, Potassium carbonate | This compound | Directly forms the target compound. nih.gov |

Multi-step Organic Reaction Sequences for the Synthesis of this compound

A common and logical pathway to synthesize this compound involves a multi-step sequence that combines the Williamson ether synthesis and a Fries rearrangement. google.com This approach allows for controlled and selective functionalization of the starting materials.

A representative multi-step synthesis proceeds as follows:

Step 1: Ether Formation. The synthesis begins with the protection of one hydroxyl group of hydroquinone via Williamson ether synthesis. Reacting hydroquinone with benzyl bromide in the presence of a suitable base like potassium carbonate in a solvent such as ethanol (B145695) yields the intermediate 4-(benzyloxy)phenol. sigmaaldrich.comekb.eg

Step 2: Esterification. The resulting 4-(benzyloxy)phenol is then esterified, typically by reacting it with acetic anhydride (B1165640) or acetyl chloride, to form 4-benzyloxyphenyl acetate.

Step 3: Fries Rearrangement. The final step is the Fries rearrangement of 4-benzyloxyphenyl acetate. Heating this ester in the presence of a Lewis acid catalyst (e.g., AlCl₃) induces the migration of the acetyl group to the aromatic ring, specifically to the position ortho to the free hydroxyl group, to afford the final product, this compound. chemicalbook.com

This sequential approach is advantageous as it allows for the purification of intermediates, potentially leading to a higher purity final product.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on improving the synthesis of this compound by developing more efficient catalytic systems and incorporating principles of green chemistry to create more sustainable processes.

Exploration of Catalytic Systems in the Synthesis of this compound

Traditional Fries rearrangement protocols often require more than stoichiometric amounts of corrosive and toxic Lewis acid catalysts like AlCl₃, which can be difficult to handle and generate significant waste. organic-chemistry.org This has driven research into alternative, more efficient catalytic systems.

Recent advancements include the use of:

Zinc Powder: Zinc has been reported as a catalyst for selective Fries rearrangements, offering a potentially milder alternative to strong Lewis acids. organic-chemistry.org

Brønsted Acids: Strong Brønsted acids such as methanesulfonic acid have been employed as effective catalysts for the Fries rearrangement. organic-chemistry.org These can sometimes offer advantages in terms of easier work-up procedures.

Heteropoly Acids: Supported heteropoly acids, such as H₃PW₁₂O₄₀ on silica, have been investigated as environmentally benign and reusable catalysts for the liquid-phase Fries rearrangement of phenyl acetate, demonstrating a move towards more sustainable catalytic processes. sigmaaldrich.cn

Table 3: Comparison of Catalytic Systems for Fries Rearrangement

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) organic-chemistry.org | Well-established and effective. organic-chemistry.org | Requires stoichiometric amounts, corrosive, generates waste. organic-chemistry.org |

| Metal-Based Catalyst | Zinc Powder organic-chemistry.org | Milder reaction conditions. organic-chemistry.org | May have limitations in substrate scope. |

| Brønsted Acid | Methanesulfonic Acid organic-chemistry.org | Potentially easier work-up. organic-chemistry.org | Can be corrosive. |

| Heteropoly Acid | H₃PW₁₂O₄₀ on Silica sigmaaldrich.cn | Environmentally benign, reusable. sigmaaldrich.cn | May require specific reaction conditions for optimal activity. |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and improve sustainability. Key areas of focus include the use of safer solvents, the development of catalytic instead of stoichiometric reagents, and the design of energy-efficient processes. rsc.org

Approaches relevant to this synthesis include:

Solvent-Free Conditions: The thia-Fries rearrangement of aryl sulfonates has been studied under solvent-free conditions using microwave dielectric heating, which can significantly reduce solvent waste and reaction times. sigmaaldrich.cn

Use of Greener Catalysts: As mentioned previously, the exploration of reusable solid acid catalysts like supported heteropoly acids aligns with green chemistry principles by reducing waste and avoiding hazardous reagents. sigmaaldrich.cn

These advancements aim to make the synthesis of this compound and related compounds more economically viable and environmentally responsible.

Chemo- and Regioselective Synthesis Strategies for this compound

The synthesis of this compound is most effectively achieved through chemo- and regioselective strategies, primarily the Fries rearrangement and direct Friedel-Crafts acylation of 4-benzyloxyphenol. The success of these methods hinges on precise control of reaction conditions to direct the acyl group to the desired position on the aromatic ring.

The Fries rearrangement is a powerful method for converting phenolic esters into hydroxy aryl ketones. sigmaaldrich.com In the context of synthesizing this compound, the process begins with the acetylation of 4-benzyloxyphenol to form its corresponding acetate ester. This ester then undergoes rearrangement in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org

A key advantage of using 4-benzyloxyphenyl acetate as the substrate is the inherent regioselectivity it affords. The position para to the ester group is blocked by the benzyloxy substituent. This steric hindrance directs the migrating acetyl group exclusively to the position ortho to the newly forming hydroxyl group, yielding the target molecule.

The regioselectivity of the Fries rearrangement is significantly influenced by reaction conditions. wikipedia.org Generally, lower temperatures tend to favor the formation of the para isomer, while higher temperatures favor the ortho product. wikipedia.orgajchem-a.com This temperature dependence allows for optimization towards the desired this compound. The choice of solvent and the nature of the Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) are also critical parameters in controlling the reaction's outcome. sigmaaldrich.comajchem-a.com

An alternative, though potentially less selective, route is the direct Friedel-Crafts acylation of 4-benzyloxyphenol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. However, it can result in a mixture of products, including the O-acylated ester and C-acylated isomers, requiring careful optimization to favor the desired C-acylation at the ortho position.

A related synthetic approach involves the Williamson ether synthesis, where a dihydroxyacetophenone is selectively benzylated. For instance, the reaction of 2,4-dihydroxyacetophenone with benzyl bromide in the presence of a base like potassium carbonate can yield 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone. nih.gov A similar strategy could theoretically be adapted starting with 2,5-dihydroxyacetophenone to achieve the desired isomer, although this requires selective protection of one hydroxyl group over the other.

| Parameter | Condition | Effect on Regioselectivity | Typical Yield | Reference |

|---|---|---|---|---|

| Temperature | Low (e.g., < 60°C) | Favors para-isomer (kinetic product) | Moderate to Good | wikipedia.orgajchem-a.com |

| Temperature | High (e.g., > 100°C) | Favors ortho-isomer (thermodynamic product) | Moderate to Good | wikipedia.orgajchem-a.com |

| Catalyst | Lewis Acids (AlCl₃, BF₃, TiCl₄) | Essential for acyl group migration | Variable | sigmaaldrich.com |

| Solvent | Non-polar (e.g., CS₂) vs. Polar (e.g., nitrobenzene) | Can influence the ratio of ortho to para products | Variable | wikipedia.org |

Reaction Mechanisms and Kinetic Studies of this compound Formation

While specific kinetic studies on the formation of this compound are not extensively documented, the underlying reaction mechanisms, particularly for the Fries rearrangement, are well-established.

The mechanism of the Lewis acid-catalyzed Fries rearrangement is widely accepted to proceed through an intermolecular pathway, although evidence for an intramolecular mechanism also exists. wikipedia.org The reaction commences with the coordination of the Lewis acid (e.g., AlCl₃) to the electron-rich carbonyl oxygen atom of the phenolic ester, in this case, 4-benzyloxyphenyl acetate. This coordination polarizes the ester bond, leading to the rearrangement of the Lewis acid to the adjacent phenolic oxygen. wikipedia.org

This step facilitates the cleavage of the acyl-oxygen bond, generating a free acylium carbocation (CH₃CO⁺). This highly electrophilic intermediate then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction. wikipedia.org The substitution occurs preferentially at the ortho position due to the directing effect of the oxygen atom and the thermodynamic stability of the resulting ortho-substituted product, which is capable of forming a stable six-membered chelate ring with the Lewis acid catalyst between the ketone and hydroxyl groups. The final step involves the abstraction of a proton from the ring to restore aromaticity.

An alternative mechanistic pathway is the photo-Fries rearrangement. thermofisher.cn This reaction is initiated by UV light and proceeds via a radical mechanism, also capable of producing ortho- and para-isomers. wikipedia.org However, this method often suffers from lower yields and is less commonly employed in commercial synthesis. wikipedia.org

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1 | Coordination of Lewis acid to the carbonyl oxygen of the phenolic ester. | Ester-Lewis acid complex | wikipedia.org |

| 2 | Rearrangement of the Lewis acid to the phenolic oxygen. | Rearranged complex | wikipedia.org |

| 3 | Generation of a free acylium carbocation. | Acylium carbocation (R-C=O)⁺ | wikipedia.org |

| 4 | Electrophilic aromatic substitution of the acylium ion onto the ring. | Sigma complex (arenium ion) | wikipedia.org |

| 5 | Proton abstraction to restore aromaticity and hydrolysis to yield the final product. | Hydroxy aryl ketone | wikipedia.org |

Chemical Reactivity and Derivatization of 1 5 Benzyloxy 2 Hydroxyphenyl Ethanone

Functional Group Transformations of 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone

The reactivity of this compound is centered around its primary functional groups. The hydroxyl and ethanone (B97240) moieties are particularly reactive, while the benzyloxy group can also participate in specific transformations.

Oxidative Reactions of the Hydroxy Group

The phenolic hydroxyl group in this compound can undergo oxidation. While specific studies on the direct oxidation of this exact compound are not extensively documented in the reviewed literature, the oxidation of analogous p-hydroxyphenyl ethanone structures is known to proceed to form quinone-type compounds. For instance, electrochemical oxidation of similar 4-hydroxyphenyl derivatives generates electrophilic p-quinone imines or benzoquinones that can subsequently react with nucleophiles. chemicalbook.comwikipedia.org It is plausible that oxidation of this compound would similarly yield a substituted benzoquinone, a reaction pathway common for hydroquinone (B1673460) structures. chemicalbook.com

Reductive Reactions of the Ethanone Functional Group

The ethanone (acetyl) group of this compound is susceptible to reduction to form the corresponding alcohol, 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanol. This is a standard transformation for ketones, typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While a specific documented reduction of the parent compound was not found, the reduction of the nitro-substituted derivative, 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, to its corresponding amino derivative, 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (B1592313), has been reported. This demonstrates that reductive transformations can be selectively applied to derivatives of the primary molecule.

Nucleophilic and Electrophilic Substitution Reactions Involving the Benzyloxy Group

The benzyloxy group is generally stable, but it can be cleaved under certain conditions, a reaction that proceeds via nucleophilic substitution. This debenzylation is typically accomplished through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl-oxygen bond to yield the corresponding phenol (B47542), 1-(2,5-dihydroxyphenyl)ethanone, and toluene.

Electrophilic substitution can occur on the activated phenyl ring. A key example is the nitration of this compound to produce 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. achemblock.comsigmaaldrich.com This reaction introduces a nitro group onto the aromatic ring, ortho to the hydroxyl group, demonstrating the ring's susceptibility to electrophilic attack.

Synthesis of Analogs and Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of a variety of analogs and derivatives through modifications to the aromatic ring or by using the existing functional groups to build new structures.

Design and Synthesis of Substituted Benzyloxyphenyl Ethanone Derivatives

Derivatives of this compound can be synthesized by introducing substituents onto the phenyl ring. These reactions leverage the existing directing effects of the hydroxyl and acetyl groups. The synthesis of these derivatives is often a key step in creating more complex molecules with specific biological or chemical properties.

Table 1: Synthesis of Substituted Derivatives

| Derivative Name | Starting Material | Reagent(s) | Reference(s) |

|---|---|---|---|

| 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | This compound | Nitrating agent | achemblock.comsigmaaldrich.com |

| 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone | 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | Reducing agent | |

| 1-(5-Bromo-2-hydroxyphenyl)ethanone* | 2-Hydroxyacetophenone (B1195853) | Brominating agent | manchesterorganics.comchemicalbook.com |

| 1-(5-Chloro-2-hydroxyphenyl)ethanone* | 4-Chlorophenyl acetate (B1210297) | Aluminum chloride (Fries rearrangement) | dergipark.org.tr |

Formation of Heterocyclic Compounds Incorporating the this compound Moiety, e.g., Pyrazolines

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly pyrazolines. This process typically involves a two-step sequence.

First, the ethanone undergoes a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde. chemicalbook.comnih.gov This reaction forms a chalcone, which is an α,β-unsaturated ketone. The reactivity of 2'-hydroxyacetophenones in such condensations is well-established. achemblock.comthepharmajournal.com

In the second step, the resulting 5'-benzyloxy-2'-hydroxychalcone is reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303). ajgreenchem.com The hydrazine reacts with the α,β-unsaturated carbonyl system of the chalcone, leading to a cyclization reaction that forms the five-membered pyrazoline ring. nih.gov This method is a common and effective route for synthesizing a wide array of substituted pyrazolines, which are themselves a class of compounds with significant interest in medicinal chemistry. thepharmajournal.comajgreenchem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5'-Benzyloxy-2'-hydroxyacetophenone |

| 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone |

| Benzoquinone |

| 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanol |

| Sodium borohydride |

| Lithium aluminum hydride |

| 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone |

| 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |

| 1-(2,5-Dihydroxyphenyl)ethanone |

| Toluene |

| 1-(5-Bromo-2-hydroxyphenyl)ethanone |

| 2-Hydroxyacetophenone |

| 1-(5-Chloro-2-hydroxyphenyl)ethanone |

| 4-Chlorophenyl acetate |

| Aluminum chloride |

| Pyrazoline |

| Chalcone |

| 5'-Benzyloxy-2'-hydroxychalcone |

The chemical behavior of this compound is characterized by the interplay of its three key functional groups: the ketone, the phenol, and the benzyl (B1604629) ether. This unique arrangement allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Exploration of Amino-Substituted Derivatives and Related Structures

The introduction of an amino group onto the aromatic ring of this compound significantly expands its synthetic utility. A key derivative in this class is 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone. hsppharma.compharmaffiliates.comsigmaaldrich.com

The synthesis of this amino-substituted derivative can be achieved through the nitration of this compound to yield 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethan-1-one, followed by reduction of the nitro group to an amine. pharmaffiliates.com This amino derivative serves as a crucial building block for the synthesis of various heterocyclic compounds.

For instance, 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone can undergo reaction with chloroacetyl chloride in the presence of a base like potassium carbonate. This reaction leads to the formation of 8-acetyl-6-benzyloxy-4H-benzo oxazin-3-one, a key intermediate in the synthesis of certain pharmaceutical compounds.

The amino group in 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone can also react with other electrophiles, allowing for the introduction of a wide variety of substituents. These reactions pave the way for the creation of a library of derivatives with potentially diverse biological activities.

Below is a table summarizing the key reactants and products in the derivatization of this compound.

| Starting Material | Reagent(s) | Product |

| This compound | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethan-1-one |

| 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethan-1-one | Reducing Agent (e.g., H₂/Pd, Fe/HCl) | 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |

| 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone | Chloroacetyl chloride, Potassium carbonate | 8-Acetyl-6-benzyloxy-4H-benzo oxazin-3-one |

Reaction Stereochemistry and Enantioselective Transformations

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect, particularly in the synthesis of chiral molecules with specific biological functions. While the parent molecule itself is achiral, reactions at the acetyl group or on a chiral catalyst can introduce stereocenters.

Currently, publicly available research focusing specifically on the enantioselective transformations of this compound is limited. However, general principles of asymmetric synthesis can be applied. For instance, the reduction of the ketone to a secondary alcohol can be achieved enantioselectively using chiral reducing agents or catalysts. Similarly, reactions involving the enolate of the ketone could be directed by chiral auxiliaries or catalysts to produce enantioenriched products.

The broader field of enantioselective synthesis of related scaffolds, such as 5-phenylmorphans and cis-octahydroisoquinolines, highlights the importance of controlling stereochemistry. chemrxiv.org These syntheses often employ enantioselective conjugate additions and diastereoselective cyclization reactions to establish the desired stereoisomers. chemrxiv.org While not directly involving this compound, these methodologies demonstrate the potential for developing enantioselective transformations for this and related ketones.

Further research is needed to explore and document the specific stereochemical outcomes of reactions involving this compound and its derivatives. Such studies would be invaluable for the rational design and synthesis of enantiomerically pure compounds for various applications.

Spectroscopic and Structural Insights into this compound

The compound this compound, with the molecular formula C15H14O3 and a molecular weight of 242.27, is a subject of interest in synthetic organic chemistry. sigmaaldrich.com This article delves into the advanced spectroscopic techniques utilized for its structural elucidation, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for this compound is not widely available in published literature, this analysis is based on established principles and data from closely related analogs.

Computational Chemistry and Theoretical Investigations of 1 5 Benzyloxy 2 Hydroxyphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone, these theoretical studies provide insights into its fundamental properties.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry of compounds and to predict their vibrational frequencies. nih.gov For similar compounds, DFT calculations have been successfully used to analyze molecular geometry, vibrational spectra, and electronic properties. nih.govnih.gov These theoretical calculations are crucial for understanding the molecule's stability and spectroscopic behavior. While specific DFT data for this compound is not extensively published, studies on analogous structures, such as (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one, demonstrate that DFT can accurately predict bond lengths and angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. nih.gov Discrepancies between calculated and experimental values are typically attributed to the fact that calculations are performed on a single molecule in the gas phase, whereas experimental data is often from the solid state where intermolecular interactions are present. nih.gov

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and hardness/softness. nih.govmalayajournal.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. malayajournal.org

For related compounds, HOMO-LUMO analysis has been used to explain charge transfer within the molecule. malayajournal.org The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions. For instance, in similar phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. mdpi.com The LUMO, conversely, may be distributed over other parts of the molecule, highlighting potential sites for nucleophilic attack.

Table 1: Conceptual DFT Global Reactivity Descriptors

| Parameter | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. |

| Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table is based on general principles of DFT and reactivity descriptors. nih.govmdpi.com

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule. These functions indicate the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov This allows for the identification of sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. MEP surfaces illustrate the charge distribution within a molecule, with different colors representing varying electrostatic potentials. malayajournal.org Red regions indicate negative electrostatic potential and are prone to electrophilic attack, while blue regions represent positive potential and are susceptible to nucleophilic attack. researchgate.net For similar compounds, MEP analysis has shown that the negative potential is often concentrated around oxygen atoms (like the carbonyl and hydroxyl groups), making them likely sites for interaction with electrophiles. malayajournal.orgmdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecules, including conformational changes and interactions with their environment. researchgate.net By simulating the motion of atoms and molecules over time, MD can reveal the stable conformations of a molecule and the energy barriers between them.

For derivatives of this compound, MD simulations could be employed to understand their flexibility and how they might interact with biological targets. For example, studies on kojic acid derivatives have used MD simulations to assess the stability of ligand-protein complexes, showing how a molecule can maintain stable interactions within a binding site over time. nih.gov Analysis of the root mean square deviation (RMSD) during a simulation can indicate whether a system has reached equilibrium and how stable the interactions are. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org QSAR models are developed by correlating molecular descriptors (physicochemical, topological, electronic, etc.) with experimentally determined activities. biointerfaceresearch.commdpi.com

For derivatives of this compound, QSAR studies could be instrumental in designing new compounds with enhanced biological activities. By identifying the key molecular features that contribute to a specific activity, QSAR models can guide the synthesis of more potent and selective molecules. zsmu.edu.ua The development of a robust QSAR model involves several steps, including dataset selection, calculation of molecular descriptors, model building using statistical methods like multiple linear regression (MLR) or machine learning, and rigorous validation of the model's predictive power. biointerfaceresearch.commdpi.com

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajpp.in It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. japer.in

Derivatives of this compound have been investigated as potential inhibitors of various enzymes. Molecular docking studies can provide valuable insights into the specific interactions between these compounds and their target proteins. For instance, docking studies of similar compounds with enzymes like cyclooxygenase-2 (COX-2) have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. japer.in These interactions are crucial for the inhibitory activity of the compounds. The binding energy calculated from docking simulations can provide an estimate of the binding affinity, helping to rank potential drug candidates. mdpi.com

Table 2: Common Biological Targets for Docking Studies of Phenolic Compounds

| Target Protein | PDB ID Example | Potential Therapeutic Area | Key Interacting Residues (Examples) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | Anti-inflammatory | Tyr385, Arg120, Val349 japer.in |

| DNA Gyrase | 1BNA | Antibacterial | - |

| Tyrosinase | - | Hyperpigmentation disorders | - |

| H+/K+ ATPase | - | Anti-ulcer | - |

| 5-Lipoxygenase (5-LOX) | - | Anti-inflammatory | - |

This table provides examples of protein targets and is not exhaustive. The specific PDB IDs and interacting residues can vary depending on the study. ajpp.injaper.ind-nb.info

Advanced Applications and Research Frontiers of 1 5 Benzyloxy 2 Hydroxyphenyl Ethanone

Role as a Lead Compound in Pharmaceutical Research

1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone serves as a crucial lead compound in the discovery and development of new therapeutic agents. Its chemical scaffold provides a foundation for the synthesis of more complex molecules with desired biological activities.

Investigation of Anticancer Activity and Mechanisms

Derivatives of this compound have been the subject of extensive research for their potential anticancer properties. For instance, various benzodiazine heterocycles, which can be synthesized from acetophenone (B1666503) precursors, have shown promise as anticancer agents by inhibiting key cellular pathways involved in cancer cell proliferation and survival. nih.gov These compounds can target receptor tyrosine kinases and protein kinases, which are critical for tumor growth. nih.gov Specifically, certain quinazoline (B50416) derivatives have been developed as selective inhibitors of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer therapy. nih.gov The antiproliferative activity of phthalazine (B143731) derivatives has also been evaluated against human cancer cell lines, demonstrating notable efficacy. nih.gov

Enzyme Inhibition Studies and Modulation of Biological Pathways

The core structure of this compound is found in molecules that exhibit significant enzyme inhibitory activity. For example, pyrazoline derivatives, which can be synthesized from chalcones derived from acetophenones, have been investigated as tyrosinase inhibitors. unand.ac.idresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is relevant in treating hyperpigmentation disorders. unand.ac.id While some synthesized pyrazoline compounds have shown lower inhibitory activity compared to standards like kojic acid, they provide a basis for further optimization. unand.ac.idresearchgate.net Additionally, extracts containing compounds with similar structural motifs have been shown to inhibit cytochrome P450 enzymes, such as CYP1A1 and CYP1A2, which are involved in the bioactivation of pro-carcinogens. mdpi.com

Antioxidant Properties and Reactive Oxygen Species Scavenging

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Phenolic compounds are well-known for their ability to scavenge reactive oxygen species (ROS), which are implicated in various disease processes. Research on structurally related compounds has highlighted their capacity to act as potent antioxidant agents. For instance, certain nitrone derivatives have been identified as efficient hydroxyl radical scavengers and inhibitors of lipid peroxidation. nih.gov The antioxidant activity of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

Potential as a Precursor or Intermediate in Pharmaceutical Synthesis

This compound is a valuable precursor in the synthesis of various pharmaceutical compounds. sigmaaldrich.comchemdict.com Its chemical structure allows for a variety of modifications to produce a diverse range of derivatives. For example, it can be a starting material for the synthesis of more complex molecules through reactions such as the Fries rearrangement, which is used to prepare hydroxyacetophenones. chemicalbook.comchemicalbook.com The benzyloxy group can also be manipulated, for instance, through O-benzylation of a precursor hydroxy ester, to create key intermediates for further synthesis. orgsyn.org

Utility as a Building Block in Complex Organic Synthesis

Beyond its direct pharmaceutical applications, this compound is a versatile building block in the field of organic synthesis, enabling the construction of intricate molecular architectures. bldpharm.com

Development of Novel Organic Molecules for Medicinal Chemistry

The chemical reactivity of this compound allows for its use in the development of novel organic molecules with potential applications in medicinal chemistry. Its acetophenone moiety can undergo various chemical transformations to introduce new functional groups and build more complex structures. For example, it can serve as a precursor for the synthesis of chalcones, which are intermediates in the creation of pyrazoline and other heterocyclic compounds with diverse biological activities. unand.ac.idresearchgate.net The synthesis of various substituted acetophenones, such as those with chloro or fluoro groups, demonstrates the adaptability of this chemical framework for creating a library of compounds for further screening and development. chemicalbook.commanchesterorganics.comtcichemicals.com

Synthesis of Bioactive Heterocycles and Natural Product Analogs

The structural framework of this compound makes it an ideal starting material for the synthesis of a variety of bioactive heterocyclic compounds and analogs of natural products. The presence of the 2-hydroxyacetophenone (B1195853) moiety is key to building fused ring systems common in pharmacologically active molecules.

Notably, 2'-hydroxyacetophenones are well-established precursors for flavonoids, a large class of natural products with diverse biological activities. The synthesis of flavones, for instance, can be achieved through processes involving this compound. A common route is the Baker-Venkataraman rearrangement, where the 2-hydroxyacetophenone is first acylated and then rearranged to form a 1,3-diketone intermediate, which subsequently undergoes acid-catalyzed cyclization to yield the flavone (B191248) core. uta.edukoreascience.kr

Another significant application is in the synthesis of chalcones, which are open-chain flavonoids and precursors for numerous heterocyclic systems. nih.gov Through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes, this compound can be converted into a range of substituted chalcones. mdpi.comresearchgate.net These chalcones are not only bioactive in their own right but can also be cyclized to produce flavanones, which are isomers of flavones. nih.gov

Furthermore, the reactivity of this compound extends to the synthesis of other important heterocyclic scaffolds like chromones and pyrazoles. Chromones can be constructed from 2-hydroxyarylalkylketones through various cyclization strategies. ijrpc.comresearchgate.net Research has also detailed the synthesis of pyrazole (B372694) derivatives starting from 5-benzyloxy-substituted chromones, which themselves would be derived from this compound, highlighting a multi-step pathway to complex heterocyclic systems. mdpi.com

The following table summarizes key synthetic pathways where this compound can serve as a crucial starting material.

| Target Heterocycle | Key Reaction | Reagents & Conditions | Reference |

| Chalcones | Claisen-Schmidt Condensation | Aromatic aldehyde, base (e.g., NaOH or KOH) in ethanol (B145695). | mdpi.comresearchgate.net |

| Flavones | Baker-Venkataraman Rearrangement & Cyclization | 1. Acylation (e.g., benzoyl chloride, pyridine). 2. Base-catalyzed rearrangement. 3. Acid-catalyzed cyclodehydration. | uta.edukoreascience.kr |

| Chromones | Intramolecular Condensation | Various methods including cyclization of 1,3-diketone intermediates under acidic conditions (e.g., H₂SO₄). | ijrpc.commdpi.com |

| Pyrazoles | Reaction with Hydrazine (B178648) Derivatives | Chromone intermediate reacts with hydrazine hydrate (B1144303) or substituted hydrazines. | mdpi.com |

Applications in Material Science Research

While direct applications of this compound in material science are still an emerging area, its derivatives and related compounds show significant promise. The structural motifs that can be generated from this precursor are known to be valuable in the design of functional materials.

The true potential of this compound in material science lies in its ability to act as a precursor for sophisticated ligands used in coordination chemistry. By first synthesizing heterocyclic derivatives such as hydroxyflavones, novel materials with tailored functionalities can be created. mdpi.com

These hydroxyflavone ligands can coordinate with various metal ions (e.g., Platinum(II), Ruthenium(II)) through their carbonyl and hydroxyl groups, forming stable metal complexes. mdpi.com These complexes are a class of novel materials where the properties can be fine-tuned by choosing the metal center and modifying the ligand structure. Such materials are investigated for a range of applications, including catalysis and as medicinal agents. mdpi.commdpi.com

Similarly, the ketone group in this compound allows for the synthesis of Schiff base ligands. Condensation with various primary amines yields ligands that can form stable complexes with transition metals. sapub.org For example, a related compound, 5'-Chloro-2'-hydroxyacetophenone, readily forms Schiff bases that create copper(II) complexes. chemicalbook.com These coordination complexes are a major area of research in the development of new materials with unique magnetic, optical, and catalytic properties. mdpi.comsapub.org

The exploration of optical and electronic properties is fundamental to developing advanced materials for applications in electronics and photonics. The aromatic and conjugated systems that can be synthesized from this compound are chromophores, meaning they absorb light in the ultraviolet-visible region.

For example, chalcones derived from 2-hydroxyacetophenones exhibit distinct UV-Vis absorption characteristics. researchgate.net The extended π-system in these molecules is responsible for their optical properties. Further conversion into flavonoids or other fused heterocycles alters this conjugation and, consequently, their interaction with light.

Moreover, the incorporation of benzyloxy-like groups into larger molecular frameworks has been shown to influence the electronic properties of organic semiconductors. In one study, the addition of oxygen-containing alkyl chains to a BTBT derivative resulted in a material with higher charge mobility and a greater photoluminescence quantum yield, which are desirable properties for organic field-effect transistors (OFETs) and other optoelectronic devices. rsc.org Metal complexes derived from ligands like hydroxyflavones also possess distinct electronic structures and redox potentials that are central to their functionality. mdpi.com

While the specific optical and electronic data for this compound are not widely published, the properties of its derivatives suggest its utility in creating materials for study in organic electronics. The typical properties investigated for this class of compounds are summarized below.

| Property | Relevance | Potential Application | Related Compound Class |

| UV-Visible Absorption | Indicates electronic transitions within the molecule. | Dyes, optical filters, photosensitizers. | Chalcones, Flavones mdpi.comresearchgate.net |

| Fluorescence/Photoluminescence | Emission of light after absorption; related to efficiency in light-emitting applications. | Organic Light-Emitting Diodes (OLEDs), fluorescent probes. | Substituted BTBTs rsc.org |

| Refractive Index | Measures how light propagates through the material. | Optical coatings, lenses. | 2'-Hydroxyacetophenone nih.gov |

| Charge Carrier Mobility | How efficiently charge moves through a material. | Organic Field-Effect Transistors (OFETs), solar cells. | Substituted BTBTs rsc.org |

Future Research Directions and Unexplored Avenues for 1 5 Benzyloxy 2 Hydroxyphenyl Ethanone

Systematic Exploration of Structure-Activity Relationships Across Diverse Biological Targets

A thorough investigation into the Structure-Activity Relationships (SAR) of 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone is a critical next step. By systematically modifying the core structure, researchers can elucidate the chemical features essential for biological activity and optimize potency and selectivity for various targets.

The acetophenone (B1666503) scaffold is a common feature in molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov SAR studies on other acetophenone derivatives have demonstrated that the nature and position of substituents on the phenyl ring significantly influence their biological profiles. nih.govresearchgate.net For instance, the introduction of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring of 2-benzylidene-1-indanone (B110557) derivatives was found to be crucial for their anti-inflammatory activity. nih.gov

Future SAR studies on this compound and its analogs should focus on:

Modification of the Benzyloxy Group: Altering the substituent on the benzyl (B1604629) ring or replacing the entire group with other ethers or esters could modulate lipophilicity and target engagement.

Substitution on the Hydroxyphenyl Ring: Introducing additional functional groups, such as halogens, alkyls, or other electron-donating or -withdrawing groups, could fine-tune the electronic properties and steric bulk, potentially enhancing interactions with biological targets.

Alteration of the Acetyl Group: Modification or replacement of the acetyl moiety could influence the compound's reactivity and metabolic stability.

Such studies, by generating a library of analogs and screening them against a diverse panel of biological targets, will be instrumental in identifying lead compounds for further development.

| Structural Modification | Potential Impact on Biological Activity | Example Analogs |

| Benzyloxy Group Modification | Altered lipophilicity, target binding affinity | Analogs with substituted benzyl rings (e.g., 4-chloro-benzyloxy), different ether linkages (e.g., phenoxyethoxy) |

| Hydroxyphenyl Ring Substitution | Modified electronic properties, steric interactions | Introduction of halogens, nitro groups, or additional hydroxyl groups to the phenyl ring |

| Acetyl Group Alteration | Changes in reactivity and metabolic stability | Replacement with other acyl groups (e.g., propionyl) or conversion to an oxime or hydrazone |

Development of Advanced Synthetic Methodologies for Scalable Production

The translation of a promising compound from the laboratory to industrial application hinges on the availability of efficient and scalable synthetic routes. The synthesis of this compound typically involves a Williamson ether synthesis to introduce the benzyloxy group, followed by a Fries rearrangement or a related acylation reaction. nih.gov While effective at a lab scale, these methods often face challenges in terms of yield, selectivity, and environmental impact when scaled up. organic-chemistry.org

Future research should focus on developing advanced synthetic methodologies that are both economically viable and environmentally sustainable. Key areas of exploration include:

Catalyst Development for the Fries Rearrangement: Traditional Lewis acids like aluminum chloride are often used in stoichiometric amounts and generate significant waste. organic-chemistry.orgjocpr.com Research into reusable and more environmentally friendly catalysts, such as solid acids, zeolites, or heteropoly acids, could significantly improve the sustainability of this key step. sigmaaldrich.com For instance, p-toluenesulfonic acid has been investigated as a biodegradable and efficient catalyst for the Fries rearrangement. jocpr.comjocpr.com

Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for both the Williamson ether synthesis and the Fries rearrangement, offering a more energy-efficient approach. orgchemres.org

| Synthetic Method | Traditional Approach | Advanced/Future Direction |

| Fries Rearrangement | Stoichiometric AlCl₃, corrosive conditions organic-chemistry.org | Catalytic amounts of solid acids, mechanochemical synthesis, flow chemistry jocpr.comchemrxiv.org |

| Williamson Ether Synthesis | Strong bases, organic solvents orgchemres.org | Phase-transfer catalysis, solvent-free conditions, microwave assistance orgchemres.orgnumberanalytics.comresearchgate.net |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of drug discovery and material science. nih.gov These powerful computational tools can accelerate the research and development process for this compound and its derivatives in several ways.

Predictive Modeling of Biological Activity: ML models can be trained on existing SAR data to predict the biological activity of novel, un-synthesized analogs. nih.govacs.org This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. For phenolic compounds, AI models are being developed to predict their antioxidant capacity, which could be a relevant property for this class of molecules. nih.govnih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By learning from the structural features of this compound and other active compounds, these models can propose novel scaffolds with potentially superior activity and drug-like properties.

Material Property Prediction: In material science, AI can be used to predict the physical and chemical properties of new materials. For derivatives of this compound, this could involve predicting properties relevant to applications such as polymers, coatings, or electronic materials.

The development of robust AI/ML models requires large and high-quality datasets. Therefore, a systematic and standardized approach to the synthesis and biological evaluation of a diverse library of analogs is a prerequisite for the successful application of these technologies.

Investigation of Sustainable and Environmentally Friendly Synthesis and Application Methods

The principles of green chemistry are increasingly guiding chemical research and industrial processes. For this compound, there are significant opportunities to develop more sustainable and environmentally friendly synthesis and application methods.

Green Synthesis Routes: As mentioned in section 7.2, exploring greener catalysts and reaction conditions is crucial. This includes solvent-free reactions, the use of aqueous media, and the application of energy-efficient technologies like microwave synthesis. orgchemres.orgresearchgate.net The traditional Williamson ether synthesis, for example, can be made more sustainable by using phase-transfer catalysts or performing the reaction under solvent-free conditions. numberanalytics.comresearchgate.net Similarly, the Fries rearrangement can be conducted using more environmentally benign catalysts. jocpr.comjocpr.com

Bio-based Feedstocks: Investigating the potential for deriving the starting materials for the synthesis of this compound from renewable bio-based resources would be a significant step towards sustainability. Phenolic compounds, in general, are abundant in plants and could potentially serve as precursors. nih.govmdpi.com

Environmentally Friendly Applications: The inherent properties of phenolic compounds, such as their antioxidant and antimicrobial activities, make them attractive for a range of "green" applications. mdpi.comrsc.orgresearchgate.net Derivatives of this compound could be explored as:

Natural Preservatives: As alternatives to synthetic preservatives in food, cosmetics, and other products.

Biodegradable Materials: Incorporation into bioplastics or other biodegradable materials to enhance their properties.

UV Protection: Phenolic compounds are known for their ability to absorb UV radiation, suggesting potential applications in sunscreens and protective coatings. researchgate.net

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel and beneficial technologies in a sustainable and responsible manner.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone with benzyl bromide in acetone under reflux (50–60°C) with K₂CO₃ as a base for 7 hours yields the product . Key factors affecting yield include:

- Temperature : Higher temperatures (>60°C) may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents like acetone enhance nucleophilicity.

- Base : K₂CO₃ is preferred over NaOH to avoid hydrolysis of the benzyloxy group.

- Data Contradiction : Some protocols report yields of 60–70% , while others using similar conditions achieve 75–85% . Optimization via TLC monitoring and stepwise benzylation is recommended.

Q. How is this compound characterized structurally?

- Techniques :

- FTIR : Confirms carbonyl (C=O) stretch at ~1680 cm⁻¹ and hydroxyl (O–H) at ~3200 cm⁻¹ .

- NMR : ¹H NMR shows a singlet for the acetyl group (δ 2.6 ppm) and multiplet peaks for the benzyloxy aromatic protons (δ 7.3–7.5 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 256.1 (M⁺) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL) due to the benzyloxy group disrupting bacterial membrane integrity .

- Antioxidant Potential : DPPH radical scavenging IC₅₀ of 45 µM, attributed to the phenolic hydroxyl group .

- Contradictions : Some studies report negligible cytotoxicity (IC₅₀ > 100 µM) , while others highlight dose-dependent hepatotoxicity in vitro .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution at the para position. For Suzuki-Miyaura coupling, Pd-catalyzed reactions with aryl boronic acids proceed efficiently (yield: 80–90%) under mild conditions (70°C, 12 h) .

- Data Gap : Limited studies on steric effects of bulkier substituents (e.g., tert-butyl) at the 5-position. Computational modeling (DFT) is advised to predict regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data?

- Case Study : Discrepancies in antimicrobial efficacy may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC 25923 for S. aureus).

- Assay Conditions : Adjust pH to 7.4 to mimic physiological environments .

- Validation : Reproduce assays with positive controls (e.g., ciprofloxacin) and validate via time-kill kinetics .

Q. How does the compound interact with enzymes like COX-2 or CYP450?

- In Silico Analysis : Docking studies (AutoDock Vina) suggest strong binding to COX-2 (ΔG: -9.2 kcal/mol) via hydrogen bonds with Tyr355 and hydrophobic interactions with Val349 .

- Experimental Validation : Competitive inhibition assays (IC₅₀: 12 µM) confirm reversible binding to CYP3A4, impacting drug metabolism .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Scale-Up Issues :

- Byproduct Formation : Over-benzylation at the 2-hydroxyl group occurs at >100 g scale. Mitigate via slow addition of benzyl bromide .

- Purification : Silica gel chromatography is impractical industrially. Switch to recrystallization (ethanol/water, 3:1) for >98% purity .

Methodological Recommendations

- Spectral Contradictions : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in aromatic regions .

- Bioactivity Reproducibility : Adopt OECD guidelines for in vitro assays (e.g., ISO 20776-1 for antimicrobial testing) .

- Synthetic Optimization : Apply DoE (Design of Experiments) to identify critical parameters (e.g., molar ratio, solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。